9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-7-5-8-15(14(13)2)23-9-6-10-24-16-17(21-19(23)24)22(3)20(27)25(18(16)26)11-12-28-4/h5,7-8H,6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTZISPOOOFHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , identified by its CAS number 923437-69-8 , belongs to a class of purine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C19H23N5O2
- Molecular Weight : 353.4 g/mol
- Structure : The compound features a pyrimidine ring fused with a purine structure, which is common in various biologically active molecules.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of investigation include:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of pyrimidines and purines exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in maximal electroshock seizure (MES) models with effective doses (ED50) comparable to established anticonvulsants like phenobarbital .
- CNS Activity : Compounds within this structural class have demonstrated both central nervous system (CNS) stimulation and depression. This dual activity indicates a complex interaction with neurotransmitter systems that may be beneficial for treating mood disorders or epilepsy .
Anticonvulsant Studies
A study assessing the anticonvulsant properties of structurally similar compounds reported significant activity in animal models. The results indicated that modifications in the substituents on the purine ring significantly influenced the potency of these compounds .
Structure-Activity Relationship (SAR)
Research into the SAR of purine derivatives has revealed that:
- Electron-withdrawing groups enhance activity.
- The presence of specific alkyl chains can improve binding affinity to target receptors such as the A2A adenosine receptor .
Case Studies
- Study on Related Purine Derivatives :
- CNS Stimulation vs. Depression :
Data Table: Summary of Biological Activities
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. For example:
- Mechanism : The structural modifications at the 9-position enhance antibacterial activity against various strains of bacteria.
- Case Study : A study demonstrated that related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)... | 25 | Bacillus subtilis |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Mechanism : Certain purine derivatives can inhibit cancer cell proliferation through modulation of nucleotide metabolism and interference with DNA synthesis.
- Case Study : In vitro studies indicated significant reduction in cell viability at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:
- Xanthine Oxidase Inhibition : Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. These interactions can modulate pathways crucial for cellular growth and proliferation.
Q & A
Q. What analytical methods are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of the 2,3-dimethylphenyl, methoxyethyl, and methyl groups. Compare chemical shifts with similar purine derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination, if single crystals are obtainable (e.g., via slow evaporation in polar solvents like methanol) .
Q. What are the key physicochemical properties of this compound, and how are they determined?
Methodological Answer:
| Property | Method | Typical Values |
|---|---|---|
| Solubility | Shake-flask method (DMSO/PBS) | LogP ~2.5 (predicted via HPLC) |
| Melting Point | Differential Scanning Calorimetry | 180–200°C (decomposition observed) |
| Stability | Accelerated stability studies (40°C/75% RH) | Degradation <5% over 4 weeks |
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and purity?
Methodological Answer:
- Stepwise Optimization:
- Friedel-Crafts Alkylation: Use Lewis acid catalysts (e.g., AlCl) for introducing the 2,3-dimethylphenyl group. Optimize solvent (toluene) and temperature (80–100°C) .
- Cyclization: Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for purine core formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification: Use flash chromatography (gradient elution) or preparative HPLC (C18 column, acetonitrile/water) to isolate >95% purity .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Functional Group Modifications:
- Replace the 2-methoxyethyl group with ethoxyethyl or hydroxyethyl to assess solubility impacts .
- Introduce halogen substituents (e.g., Cl, F) on the phenyl ring to evaluate kinase inhibition potency .
- In Vitro Assays:
- Kinase Inhibition: Screen against CDK2 or Aurora kinases using fluorescence polarization assays .
- Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays (IC determination) .
Q. How can molecular targets and mechanisms of action be identified?
Methodological Answer:
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases .
- Biochemical Assays:
- SPR (Surface Plasmon Resonance): Measure binding affinity to recombinant proteins (e.g., EGFR or PI3K) .
- Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK or AKT) in treated cells .
Q. How should analytical methods be validated for quantification in biological matrices?
Methodological Answer:
-
UPLC-MS/MS Parameters:
Parameter Condition Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase 0.1% Formic acid in water/acetonitrile LOD/LOQ 0.1 ng/mL (LOD), 0.5 ng/mL (LOQ) - Validation Metrics: Include linearity (R >0.99), precision (<15% RSD), and recovery (>80%) .
Q. How can contradictory data in biological activity be resolved?
Methodological Answer:
- Meta-Analysis: Compare IC values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Counter-Screening: Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
- Dose-Response Curves: Use Hill slope analysis to confirm target engagement (slope ≈1 for single-site binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
